molecular formula C13H18O3 B14062314 1-(2,3-Diethoxyphenyl)propan-2-one

1-(2,3-Diethoxyphenyl)propan-2-one

Cat. No.: B14062314
M. Wt: 222.28 g/mol
InChI Key: ZQOOYNZNSJZMRS-UHFFFAOYSA-N
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Description

1-(2,3-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile compound used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(2,3-Diethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. This reaction predominantly forms mono- or dialkylation products, which are then hydrolyzed to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,3-Diethoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes .

Comparison with Similar Compounds

1-(2,3-Diethoxyphenyl)propan-2-one can be compared with similar compounds such as 1-(2,3-dimethoxyphenyl)propan-2-one and 1-(3,4-dimethoxyphenyl)propan-2-one. These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The unique presence of ethoxy groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,3-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H18O3/c1-4-15-12-8-6-7-11(9-10(3)14)13(12)16-5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

ZQOOYNZNSJZMRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)CC(=O)C

Origin of Product

United States

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